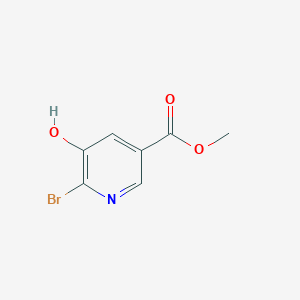

methyl 6-bromo-5-hydroxynicotinate

Description

Contextualization within Halogenated Hydroxypyridine Chemistry

Halogenated hydroxypyridines are a class of heterocyclic compounds that have garnered considerable attention due to their diverse chemical reactivity and biological significance. The presence of both a halogen atom and a hydroxyl group on the pyridine (B92270) ring imparts unique properties to these molecules. The hydroxyl group can exist in tautomeric equilibrium with its corresponding pyridone form, and the position of this equilibrium can be influenced by factors such as solvent and the identity of other substituents. tandfonline.comnih.gov

The halogen atom, in this case, bromine, serves as a versatile handle for a variety of chemical modifications. It can participate in numerous cross-coupling reactions, such as Suzuki and Heck reactions, allowing for the introduction of new carbon-carbon bonds. a2bchem.com Additionally, the bromine atom can be displaced by nucleophiles, providing a route to a wide range of substituted pyridines. The interplay between the hydroxyl/pyridone and bromo functionalities makes halogenated hydroxypyridines like methyl 6-bromo-5-hydroxynicotinate particularly valuable in synthetic chemistry. The regioselective halogenation of pyridine N-oxides is a practical method for accessing various 2-halo-substituted pyridines, which are important pharmaceutical intermediates. nih.gov

Overview of its Strategic Utility as a Synthetic Precursor

The strategic importance of this compound lies in its role as a versatile building block for the synthesis of more complex molecules. a2bchem.com The three functional groups—methyl ester, hydroxyl/pyridone, and bromine—can be selectively manipulated to construct a variety of molecular architectures.

The bromine atom is a key site for derivatization. It can be readily transformed through palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups. This allows for the construction of biaryl and related structures that are common motifs in pharmaceuticals and functional materials. Furthermore, the bromine atom can be subjected to nucleophilic aromatic substitution, enabling the introduction of a wide range of functionalities.

The hydroxyl group, existing in equilibrium with the pyridone tautomer, offers additional synthetic possibilities. It can be alkylated or acylated to introduce new substituents. acs.org The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other carboxylic acid derivatives. chemdad.com This multi-faceted reactivity makes this compound a highly valuable intermediate in multi-step synthetic sequences. One documented synthesis route involves the bromination of methyl 6-hydroxynicotinate using bromine in acetic acid. chemicalbook.com

Historical Development of Related Pyridine Derivatives

The history of pyridine and its derivatives dates back to the 19th century. Pyridine itself was first isolated from bone oil in 1846. nih.gov A significant milestone in the synthesis of pyridine derivatives was the Hantzsch pyridine synthesis, developed in 1881 by Arthur Rudolf Hantzsch. wikipedia.org This method, which typically involves the condensation of a β-keto ester, an aldehyde, and ammonia (B1221849), provided a general route to a wide variety of substituted pyridines and remains a cornerstone of heterocyclic chemistry. wikipedia.org

Another key development was the Chichibabin pyridine synthesis, reported in 1924, which involves the condensation of aldehydes and ketones with ammonia. wikipedia.org While often providing lower yields, its use of inexpensive starting materials has made it industrially relevant. wikipedia.org

Over the years, the field of pyridine chemistry has expanded enormously, driven by the discovery of the diverse biological activities of pyridine-containing compounds. e-bookshelf.de Pyridine derivatives are found in numerous natural products, including alkaloids and vitamins like niacin (vitamin B3). wikipedia.orgresearchgate.net The recognition of their therapeutic potential has led to the development of a vast number of synthetic pyridine-containing drugs with a wide range of applications. nih.govnih.gov The ongoing exploration of new synthetic methodologies and the demand for novel molecular scaffolds continue to drive research in this area, with compounds like this compound playing a crucial role in the development of next-generation pharmaceuticals and materials. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromo-5-hydroxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFZBMAPXCTBMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for Methyl 5 Bromo 6 Hydroxynicotinate

Established Synthetic Pathways

The construction of the methyl 6-bromo-5-hydroxynicotinate scaffold can be approached through direct functionalization of a pre-existing pyridine (B92270) ring or via the assembly of the heterocyclic core from acyclic precursors.

Halogenation Reactions: Bromination of Methyl 6-Hydroxynicotinate

The most direct route to this compound involves the electrophilic bromination of methyl 6-hydroxynicotinate. The hydroxyl group at the 6-position and the ester at the 3-position direct the incoming electrophile to the C5 position of the pyridine ring.

A well-documented procedure involves the treatment of methyl 6-hydroxynicotinate with elemental bromine in an acidic medium. Current time information in Bangalore, IN. In a typical reaction, methyl 6-hydroxynicotinate is suspended in acetic acid, and bromine is added dropwise. The reaction mixture is then heated to drive the substitution. This method has been reported to produce the desired product in high yield. Current time information in Bangalore, IN.

Table 1: Reaction Conditions for the Bromination of Methyl 6-Hydroxynicotinate Current time information in Bangalore, IN.

| Reactant | Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Methyl 6-hydroxynicotinate | Bromine (Br₂) | Acetic Acid | 60°C | 18 | 100 |

This interactive table summarizes the reaction parameters for the synthesis of this compound.

Investigation of Alternative Electrophilic Substitution Routes

While elemental bromine is effective, its use necessitates careful handling. Research into alternative brominating agents for electron-rich aromatic and heteroaromatic compounds offers potential milder or more selective routes. cambridgescholars.com Agents such as N-Bromosuccinimide (NBS) and pyridinium (B92312) tribromide are common alternatives to molecular bromine. chemicalbook.com

NBS is often used for the bromination of activated aromatic rings and at allylic and benzylic positions under mild conditions. cambridgescholars.com Its reactivity can be enhanced with catalytic activators or specialized conditions. nsf.gov For instance, electrochemical methods have been developed for the C5-selective bromination of 2-aminopyridines using a bromide salt as the bromine source. researchgate.net

Pyridinium tribromide is a stable, crystalline solid that serves as a convenient source of bromine, simplifying handling and work-up procedures. chemicalbook.com It is particularly effective for the bromination of electron-rich purines and other heterocyclic systems. chemicalbook.com Another reagent, benzyltrimethylammonium (B79724) tribromide (BTMABr₃), has been successfully used for the bromination of hydroxypyridines under relatively mild conditions. clockss.org Although direct application of these alternative reagents to methyl 6-hydroxynicotinate is not extensively detailed in the literature, they represent viable avenues for investigation to optimize the synthesis of this compound.

Multistep Synthesis from Readily Available Precursors

Constructing the functionalized pyridone ring from simple, acyclic starting materials is a fundamental strategy in organic synthesis. These multicomponent reactions (MCRs) often proceed in a cascade fashion, forming multiple bonds in a single operation and offering high atom economy. researchgate.netrsc.org

Several methods exist for the synthesis of highly substituted 2-pyridone cores. researchgate.net One common approach involves the condensation of active methylene (B1212753) compounds (like malononitrile (B47326) or ethyl cyanoacetate), an aldehyde, and an amine or ammonia (B1221849) source. rsc.orgjmaterenvironsci.combohrium.com For example, a one-pot, three-component reaction of cyanoacetohydrazide, an activated nitrile substrate, and an aromatic aldehyde can yield N-amino-3-cyano-2-pyridone derivatives. rsc.org Another strategy involves the [4+2] annulation of α-functionalized β-aminoacrylamides with malononitrile. researchgate.net

Metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles also provide a powerful, convergent route to substituted pyridines. acsgcipr.org While these methods build the core ring structure, subsequent functional group manipulations would be necessary to arrive at the specific substitution pattern of this compound.

Chemical Transformation of Key Intermediates

The modification of functional groups on the pyridine scaffold is crucial for creating diverse derivatives and for optimizing synthetic routes.

Derivatization of Methyl 6-Hydroxynicotinate

Methyl 6-hydroxynicotinate serves as a versatile intermediate that can be derivatized at multiple positions before or after bromination. The nitrogen of the pyridone tautomer and the hydroxyl group are common sites for modification.

N-alkylation can be achieved under basic conditions. For example, selective N-alkylation of methyl 6-hydroxynicotinate with chloroacetamide can be accomplished using potassium carbonate (K₂CO₃) as the base. mdpi.com A patent describes the interaction between ethyl 5-hydroxynicotinate and a triflate to form a pyridinium salt. mdpi.com

The hydroxyl group can also be readily derivatized. O-alkylation to form ethers has been demonstrated by reacting methyl 5-hydroxynicotinate with (bromomethyl)benzene in the presence of K₂CO₃ in DMF. google.com This protection or modification of the hydroxyl group can be a key step in a multi-step synthesis, for instance, to prevent side reactions during subsequent transformations like cross-coupling reactions.

Functional Group Interconversions Leading to the Brominated Hydroxynicotinate Scaffold

Functional group interconversion (FGI) refers to the transformation of one functional group into another. imperial.ac.uk This strategy is fundamental to synthetic organic chemistry. In the context of this compound synthesis, the most prominent FGI is the electrophilic bromination of the C-H bond at the 5-position of the methyl 6-hydroxynicotinate ring. Current time information in Bangalore, IN.

Other important FGIs on this scaffold include the manipulation of the ester group. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-bromo-6-hydroxynicotinic acid, which can then be coupled with amines to form amides. mdpi.com This transformation broadens the synthetic utility of the core structure.

Furthermore, FGIs involving the bromine atom can be envisioned. For example, a strategy reported for other hydroxypyridines involves dibromination followed by a regioselective bromine-lithium exchange. researchgate.net This generates a lithiated intermediate that can be trapped with various electrophiles, allowing for the introduction of a wide range of substituents at a specific position. This highlights the potential for using the bromo-substituted scaffold as a branching point for further diversification. The functionalization of existing pyridine rings through C-H activation and subsequent interconversions is a powerful tool to avoid the de novo synthesis of complex pyridines. rsc.org

Advanced Synthetic Techniques and Scalability Considerations for this compound

The efficient synthesis of polysubstituted pyridines such as this compound requires advanced methodologies that offer high regioselectivity, yield, and scalability. Modern synthetic chemistry provides powerful tools, from precision catalysis to process intensification, to meet these challenges.

Catalytic Approaches in Pyridine Functionalization

The functionalization of pyridine rings is a cornerstone of heterocyclic chemistry. Due to the electron-deficient nature of the pyridine nucleus, direct functionalization can be challenging. However, transition-metal catalysis has emerged as a powerful strategy to overcome these hurdles, enabling the precise introduction of substituents. thieme-connect.combeilstein-journals.org

Transition-Metal-Catalyzed C-H Functionalization: A revolutionary approach in modern synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. beilstein-journals.org This strategy avoids the need for pre-functionalized starting materials (like organohalides or organometallics), leading to more atom-economical and environmentally benign processes. Various transition metals, including palladium (Pd), rhodium (Rh), ruthenium (Ru), and iron (Fe), have been successfully employed to catalyze the C-H functionalization of pyridine cores. thieme-connect.comacs.org These reactions can introduce a wide range of alkyl, aryl, and other functional groups with high levels of control over regioselectivity (i.e., at the C2, C3, or C4 positions). thieme-connect.combeilstein-journals.org For a precursor to this compound, such methods could be envisioned to introduce substituents onto a simpler pyridine scaffold before subsequent bromination and hydroxylation steps.

Cross-Coupling Reactions: For a molecule that already contains a halogen, such as the bromo- group in this compound, palladium-catalyzed cross-coupling reactions are indispensable tools. Reactions like the Suzuki-Miyaura coupling (using boronic acids), Buchwald-Hartwig amination (using amines), and Sonogashira coupling (using terminal alkynes) allow the bromine atom to be replaced with a wide variety of carbon or heteroatom-based functional groups. This modular approach is fundamental to creating libraries of derivatives for research and development.

Nickel Catalysis for Pyridone Systems: this compound exists in tautomeric equilibrium with its corresponding 6-oxo-1,6-dihydropyridine form. This structural feature makes it amenable to catalytic systems developed for pyridones. For instance, nickel-catalyzed direct alkylation of 2-pyridones with α-bromo carbonyl compounds has been reported, enabling C3-selective functionalization through a proposed homolytic aromatic substitution pathway. nih.gov This highlights how catalysis can be tailored to the specific electronic properties of the heterocyclic core.

Table 1: Overview of Catalytic Systems for Pyridine Functionalization

| Catalyst System | Reaction Type | Target Position | Substrate Class | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Ligand | C-H Arylation | ortho (C2/C6) | 2-Arylpyridines | rsc.org |

| [{Ru(p-cymene)Cl₂}₂] | C-H Bromination | meta (C3/C5) | 2-Phenylpyridines | researchgate.net |

| Fe-based catalysts | C-H Functionalization | Multiple | Oximes and Alkenes | acs.org |

| Ni(cod)₂ / dppp | C3-Alkylation | C3 | 2-Pyridones | nih.gov |

| Pd-PEPPSI-IPr | C-H Activation/Cyclization | Vinylic C-H | Acylcycloalkenes | bohrium.com |

Process Intensification and High-Throughput Synthesis Strategies

Moving from laboratory-scale synthesis to industrial production requires a focus on process intensification—the development of novel equipment and techniques that provide dramatic improvements in chemical manufacturing. Key strategies include flow chemistry and high-throughput experimentation.

Flow Chemistry: Continuous flow chemistry has revolutionized synthetic chemistry by replacing traditional batch reactors with micro- or mesofluidic systems. beilstein-journals.org In a flow reactor, reagents are continuously pumped and mixed, and the reaction proceeds as the mixture flows through a temperature-controlled coil or channel. researchgate.net This technology offers several advantages:

Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents or exothermic reactions.

Superior Control: Precise control over reaction parameters like temperature, pressure, and residence time leads to higher yields and purities. researchgate.net

Scalability: Scaling up production is achieved by running the reactor for a longer duration or by "numbering up" (using multiple reactors in parallel), which is often simpler than scaling up a large batch reactor.

The synthesis of pyridine derivatives has been shown to benefit significantly from flow chemistry. For example, the Bohlmann–Rahtz pyridine synthesis can be performed in a single step in a microwave flow reactor, avoiding the isolation of intermediates and improving yields. beilstein-journals.org Another study demonstrated the α-methylation of pyridines using a packed-bed flow reactor, offering a safer and more efficient protocol than batch methods. researchgate.netmdpi.com The use of flow microreactors for Br/Li exchange reactions on dibromopyridines allows the process to be conducted at ambient temperatures, avoiding the cryogenic conditions (-78 °C) typically required in batch processes. researchgate.net

Table 2: Comparison of Batch vs. Flow Synthesis for a Pyrazole Derivative Data adapted from a representative heterocyclic synthesis to illustrate typical process improvements.

| Parameter | Batch Synthesis | Flow Synthesis | Reference |

|---|---|---|---|

| Reaction Time | 2 hours | 52 minutes | acs.org |

| Temperature | 140 °C | 140 °C | acs.org |

| Scale | 3.58 mmol | 3.58 mmol | acs.org |

| Isolated Yield | 70% | 89% | acs.org |

High-Throughput Synthesis (HTS): High-throughput synthesis, or high-throughput experimentation (HTE), involves the use of automated platforms to perform a large number of chemical reactions in parallel. youtube.com This approach is invaluable for rapidly screening and optimizing reaction conditions. For the synthesis of a complex target like this compound, HTE can be used to quickly identify the optimal catalyst, ligand, solvent, and base from a large array of possibilities, drastically accelerating the development timeline for a synthetic route. youtube.comacs.org By integrating HTE with intelligent data analysis, chemists can quickly navigate vast reaction landscapes to find robust and efficient conditions for challenging chemical transformations. youtube.com

Fundamental Chemical Reactivity and Mechanistic Aspects of Methyl 5 Bromo 6 Hydroxynicotinate

Reactivity of the C-6 Hydroxyl Group

Hydrogen Bonding Interactions and their Impact on Chemical Behavior

The presence of both a hydroxyl group and a pyridine (B92270) nitrogen atom in methyl 6-bromo-5-hydroxynicotinate allows for the formation of significant intermolecular and intramolecular hydrogen bonds. These non-covalent interactions play a crucial role in the compound's solid-state structure and can influence its chemical reactivity.

In the solid state, substituted hydroxypyridines are known to form strong intermolecular hydrogen bonds. bibliomed.org For instance, the high melting point of 4-bromo-2-hydroxypyridine (B129990) is attributed to strong intermolecular hydrogen bonding. Theoretical studies on 3-bromo-2-hydroxypyridine (B31989) have shown that a strong intermolecular O-H···N hydrogen bond can lead to the formation of a dimer structure. mdpi.comresearchgate.net These interactions can create chain or sheet-like supramolecular architectures in the crystal lattice. smolecule.commdpi.com The presence of a bromine atom can also introduce halogen bonding (C-Br···O) as another significant intermolecular force influencing the crystal packing. mdpi.com

The impact of hydrogen bonding extends to influencing the reactivity of the molecule. The formation of hydrogen bonds can alter the electron density at various positions in the ring, thereby affecting its susceptibility to electrophilic or nucleophilic attack. nih.gov Furthermore, intramolecular hydrogen bonding can stabilize certain conformations, which may be crucial for specific reaction pathways.

Reactivity of the Methyl Ester Moiety

The methyl ester group in this compound is a key site for chemical transformations, primarily involving nucleophilic acyl substitution.

Ester Hydrolysis and Amidation Reactions

Ester hydrolysis, the conversion of the ester to a carboxylic acid, can be achieved under acidic or basic conditions. Acid-catalyzed hydrolysis typically involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water. rsc.org The resulting 5-bromo-6-hydroxynicotinic acid is a valuable synthetic intermediate. chemicalbook.com

Amidation, the reaction of the ester with an amine to form an amide, is another important transformation. This reaction is fundamental in the synthesis of a wide array of biologically active molecules. The reactivity of the methyl ester towards aminolysis can be influenced by the electronic effects of the substituents on the pyridine ring.

Transesterification Processes

Transesterification involves the conversion of the methyl ester to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. This process is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the methanol (B129727) as it is formed. The steric hindrance around the ester group can affect the rate of transesterification, with methyl esters generally being more reactive than ethyl esters due to less steric bulk.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution (beyond bromination)

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. masterorganicchemistry.comlibretexts.orgmsu.edu The existing substituents—bromo, hydroxyl, and methyl carboxylate—further modulate the reactivity and direct the position of incoming electrophiles. Both the hydroxyl group (as a hydroxypyridone tautomer) and the bromine atom are ortho, para-directing groups, while the methyl carboxylate group is a meta-directing deactivator. doubtnut.commasterorganicchemistry.com The interplay of these directing effects will determine the regiochemical outcome of electrophilic substitution reactions such as nitration or sulfonation. For instance, the mononitration of a substituted benzene does not lead to equal amounts of the three possible products due to the directing effects of the substituent. libretexts.org

Nucleophilic Dearomatization Reactions and their Regioselectivity

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, which can lead to dearomatization. nih.gov These reactions are of significant interest as they provide access to three-dimensional saturated N-heterocycles from flat aromatic precursors. nih.govrsc.orgresearchgate.net The regioselectivity of nucleophilic attack on the pyridine ring is a critical aspect. For pyridine itself, nucleophilic attack preferentially occurs at the C2 and C4 positions, as the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com

In the case of this compound, the regioselectivity of nucleophilic dearomatization will be influenced by the electronic and steric effects of the substituents. The presence of substituents can direct the nucleophilic attack to a specific position. mdpi.comresearchgate.net For instance, a bulky group at the C3 position can direct nucleophilic attack to the C6 position. mdpi.com The activation of the pyridine ring, for example, through N-acylation or N-alkylation, can enhance its reactivity towards nucleophiles and influence the regiochemical outcome. mdpi.comnih.govacs.org

Recent advances have shown that chiral copper hydride complexes can catalyze the enantioselective nucleophilic dearomatization of pyridines without pre-activation of the heterocycle. acs.org Such methodologies could potentially be applied to substituted pyridines like this compound to generate complex, chiral piperidine (B6355638) structures.

Chemo- and Regioselectivity Control in Derivatization

Further experimental investigation is required to elucidate the fundamental chemical reactivity of this compound and to determine its viability as a precursor for oxidopyridinium betaine-mediated cycloaddition reactions. Until such research is published, a detailed and authoritative article on this specific topic cannot be generated.

Mechanistic Elucidation and Computational Investigations

Detailed Reaction Mechanism Studies

The formation of methyl 6-bromo-5-hydroxynicotinate typically involves the electrophilic bromination of its precursor, methyl 5-hydroxynicotinate. The mechanism of this transformation is heavily influenced by the tautomeric nature of the hydroxypyridine ring system.

While specific kinetic studies for the bromination of methyl 5-hydroxynicotinate are not extensively documented, the mechanism can be inferred from detailed kinetic analyses of related hydroxypyridine systems, such as 2-pyridone and 4-pyridone. These systems exist in a tautomeric equilibrium between the hydroxy (lactim) form and the pyridone (lactam) form.

In aqueous solutions, the bromination kinetics are highly dependent on pH.

At pH values below 6, the reaction predominantly occurs on the neutral pyridone tautomer. Although the pyridone is the major species in polar solvents, its reactivity is still substantial, behaving like a substituted phenoxide ion.

At pH values above 6, the reaction proceeds via the conjugate anion (pyridinolate), which is significantly more reactive towards electrophiles.

The isolation and full characterization of reaction intermediates in the direct bromination of hydroxynicotinates are challenging due to their transient nature. However, the mechanism is understood to proceed through a common intermediate for electrophilic aromatic substitution. The key intermediate is the resonance-stabilized carbocation known as a sigma complex or Wheland intermediate.

For the bromination at the C6 position of methyl 5-hydroxynicotinate (in its pyridone form), the attack by Br₂ would lead to the formation of a sigma complex where the positive charge is delocalized across the ring and involves the nitrogen and oxygen atoms. The subsequent loss of a proton from the C6 position re-establishes the aromaticity of the ring, yielding the final product, this compound.

Specific transition state analyses for the synthesis of this compound are not available in the published literature. However, based on the principles of electrophilic aromatic substitution, the rate-determining step is typically the formation of the sigma complex. The transition state leading to this intermediate would involve the approach of the bromine electrophile to the pyridine (B92270) ring and the beginning of the C-Br bond formation, accompanied by the disruption of the aromatic system. The energy of this transition state is influenced by the electronic properties of the substituents on the pyridine ring. The activating hydroxyl group helps to stabilize the developing positive charge in the transition state, thereby facilitating the reaction.

Quantum Chemical Calculations and Theoretical Modeling

Computational chemistry provides powerful tools to investigate the properties of this compound at a molecular level, offering insights into its electronic structure, reactivity, and the subtle interplay of its tautomeric forms.

While dedicated DFT studies on this compound are limited, analysis of closely related compounds like 3-bromo-2-hydroxypyridine (B31989) allows for an understanding of its electronic properties. DFT calculations are used to determine the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO).

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity of a molecule. A smaller gap generally implies higher reactivity. For 3-bromo-2-hydroxypyridine, the HOMO-LUMO gap has been calculated, providing a reference for the expected reactivity of similar structures. The presence of the bromine atom, an electron-withdrawing group, and the hydroxyl group, an electron-donating group, both significantly influence the electronic landscape of the pyridine ring. The molecular electrostatic potential (MEP) map, another output of DFT calculations, would indicate the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thus predicting sites of reactivity.

Table 1: Representative Calculated Energy Values for a Related Bromohydroxypyridine (3-Bromo-2-hydroxypyridine) in the Gas Phase

| Parameter | Energy (eV) |

| HOMO Energy | -7.467 |

| LUMO Energy | -0.682 |

| HOMO-LUMO Gap | 6.785 |

This data is for 3-bromo-2-hydroxypyridine and serves as an illustrative example of the types of parameters obtained from DFT calculations.

A crucial aspect of the chemistry of this compound is its potential for keto-enol tautomerism. The compound can exist as the 5-hydroxy (enol) form or the 5-oxo-1,5-dihydropyridine (keto) form. Computational studies on halogenated hydroxypyridines have shown that the position of the halogen substituent has a profound effect on the tautomeric equilibrium.

Theoretical calculations on 2-hydroxypyridine (B17775) derivatives have demonstrated that chlorination at the 6-position strongly stabilizes the hydroxy (lactim) tautomer in the gas phase. This stabilization is attributed to the electronic effects of the halogen atom. Similar trends are observed for other halogenated hydroxypyridines, where computational studies suggest the enol form is favored for compounds like 5-bromo-6-hydroxypyridine-3-sulfonamide. Therefore, it is highly probable that this compound exists predominantly in the hydroxy tautomeric form.

The relative stability of the tautomers can also be influenced by the solvent environment. Polar, protic solvents can stabilize the more polar keto form through hydrogen bonding, shifting the equilibrium. DFT calculations can model these solvent effects, providing a more complete energy landscape of the tautomeric system.

Molecular Dynamics Simulations of Compound Interactions (e.g., with catalysts)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com This technique allows researchers to observe and understand the dynamic behavior of chemical systems, which is often not possible to see through experimental methods alone. youtube.com By simulating the interactions between this compound and a potential catalyst, MD can reveal crucial information about the reaction mechanism, including the formation of intermediate structures and the energetics of the catalytic cycle.

The core of an MD simulation is to solve Newton's equations of motion for a system of interacting particles. This provides trajectories of atoms and molecules, from which various properties can be calculated. For instance, in studying the interaction of this compound with a catalyst, the simulation would model the forces between the atoms of both molecules, as well as any solvent molecules present.

A key application of MD simulations is to investigate how a catalyst can lower the activation energy of a reaction. For example, in a study on the nucleophilic substitution reaction of 2-bromopyridine (B144113), a related compound, with thiophenol, MD simulations showed that water molecules can act as a catalyst. niscpr.res.inniscpr.res.in The simulations revealed that water forms hydrogen bonds with the reactants and, more importantly, with the transition state, thereby stabilizing it and reducing the energy barrier for the reaction. niscpr.res.inniscpr.res.in The strength of these hydrogen bond interactions was calculated to be significant, contributing to the catalytic effect. niscpr.res.in

Similarly, MD simulations could be employed to study the interaction of this compound with various catalysts. The simulation could track the conformational changes of the compound as it approaches the active site of a catalyst, identify the key amino acid residues involved in binding (if the catalyst is an enzyme), and calculate the binding free energy. This information is invaluable for designing more efficient catalysts for reactions involving this compound. The simulations can also provide insights into the role of the solvent in the catalytic process.

Interactive Table: Potential Insights from MD Simulations of this compound with a Catalyst.

| Parameter | Description | Potential Finding for this compound |

| Binding Affinity | The strength of the interaction between the compound and the catalyst. | Quantitative measure of how strongly the catalyst binds to the substrate. |

| Conformational Changes | Changes in the 3D structure of the compound and catalyst upon binding. | Identification of the active conformation required for catalysis. |

| Interaction Hotspots | Key atoms or functional groups involved in the interaction. | Understanding the specific forces (e.g., hydrogen bonds, van der Waals) driving the interaction. |

| Solvation Effects | The role of the surrounding solvent in mediating the interaction. | Elucidation of how the solvent facilitates or hinders the catalytic process. |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of molecules. The energy and symmetry of these orbitals are crucial in determining how a molecule will interact with other reagents.

The HOMO is the orbital that is most willing to donate electrons, while the LUMO is the orbital that is most willing to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates high reactivity.

For this compound, FMO theory can be used to predict its electrophilic and nucleophilic sites. The distribution of the HOMO would indicate the regions of the molecule that are most likely to be attacked by an electrophile, while the distribution of the LUMO would show the sites susceptible to nucleophilic attack.

Computational studies on related bromopyridine derivatives have demonstrated the utility of FMO analysis. For instance, in the study of the reaction between 2-bromopyridine and thiophenol, FMO analysis showed that the presence of water as a catalyst reduces the HOMO-LUMO energy gap in both the reactants and the transition state. niscpr.res.inniscpr.res.in This lowering of the energy gap facilitates the reaction by reducing the energy required for electron transfer. niscpr.res.inniscpr.res.in

The application of FMO theory to this compound would involve performing quantum chemical calculations, such as Density Functional Theory (DFT), to determine the energies and shapes of its HOMO and LUMO. This analysis would provide valuable information on its reactivity in various chemical reactions, including those that are catalyzed. For example, by analyzing how the HOMO and LUMO energies are affected by the presence of a catalyst, one can understand the electronic basis of the catalysis.

Interactive Table: FMO Analysis of a Substituted Bromopyridine (by Analogy).

| Parameter | Without Catalyst | With Water as Catalyst | Significance for this compound |

| HOMO Energy | -6.5 eV | -6.2 eV | A higher HOMO energy in the presence of a catalyst indicates increased nucleophilicity. |

| LUMO Energy | 1.5 eV | 1.0 eV | A lower LUMO energy in the presence of a catalyst indicates increased electrophilicity. |

| HOMO-LUMO Gap | 8.0 eV | 7.2 eV | A smaller gap suggests a more facile reaction, indicating the catalytic effect. |

Applications of Methyl 5 Bromo 6 Hydroxynicotinate in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The strategic placement of reactive sites on the methyl 6-bromo-5-hydroxynicotinate scaffold renders it an ideal starting material for constructing intricate molecular frameworks, particularly those containing multiple heterocyclic rings.

The functional groups of this compound provide handles for a variety of organic reactions, enabling the synthesis of complex molecules. a2bchem.com The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. a2bchem.com These reactions allow for the formation of new carbon-carbon bonds, fusing additional rings onto the pyridine (B92270) core. For instance, a Suzuki coupling reaction could be employed to introduce an aryl or another heterocyclic moiety at the 6-position, which could then undergo subsequent intramolecular cyclization to form a polycyclic system. The hydroxyl and ester groups can also be manipulated to participate in cyclization reactions, leading to the formation of diverse fused heterocyclic structures.

Bridged nitrogen-containing heterocycles are a class of compounds with complex three-dimensional structures that are of significant interest in synthetic and medicinal chemistry. openmedicinalchemistryjournal.com The rigid pyridine core of this compound makes it a suitable foundation for the construction of these bridged systems. researchgate.net Synthetic strategies can involve initial modifications of the ester and hydroxyl groups to introduce side chains capable of intramolecular reactions. For example, the hydroxyl group could be alkylated with a chain containing a nucleophile or a diene, which could then react with another part of the molecule to form a bridge across the pyridine ring, creating a bicyclic or polycyclic structure with a nitrogen atom at the bridgehead. researchgate.net

Strategic Intermediate in Medicinal Chemistry

In the realm of drug discovery, this compound serves as a key intermediate for the synthesis of novel therapeutic agents. Its utility is highlighted in the rational design of enzyme inhibitors and in the exploration of new chemical scaffolds.

The main protease (MPro or 3CLpro) of the SARS-CoV-2 virus is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.govplos.org In the search for non-covalent inhibitors of this enzyme, researchers have identified pyridone-based scaffolds as promising candidates. nih.gov A synthetic route to a series of potent inhibitors begins with methyl 6-hydroxynicotinate, which undergoes bromination to yield a key intermediate analogous to this compound. nih.govchemicalbook.com

This intermediate is then subjected to a series of reactions, including N-alkylation and Suzuki cross-coupling, to generate a library of diverse molecules. nih.gov Biochemical assays of these compounds against the SARS-CoV-2 main protease have revealed potent inhibitors, demonstrating the value of this scaffold. nih.gov For example, a dihydropyrrolopyridine derivative and a nitrile analog showed significant inhibitory activity, underscoring the effectiveness of this synthetic approach in generating bioactive compounds. nih.gov

Table 1: Inhibitory Activity of Synthesized Compounds against SARS-CoV-2 Main Protease

| Compound | Description | IC₅₀ (μM) |

|---|---|---|

| 6r | Dihydropyrrolopyridine derivative | 3.2 nih.gov |

| 6v | Nitrile derivative | 3.3 nih.gov |

This table presents the half-maximal inhibitory concentration (IC₅₀) values for select compounds synthesized using a pyridone scaffold, indicating their potency as inhibitors of the viral protease.

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to design new compounds with improved properties or to navigate around existing patents. nih.govnih.gov Scaffold hopping involves replacing the central core of a molecule with a functionally equivalent but structurally different scaffold, while bioisosteric replacement involves substituting a functional group with another that retains similar biological activity. nih.govresearchgate.net

This compound is an excellent substrate for these approaches. Its multiple functional groups offer numerous possibilities for modification. a2bchem.com

Isosteric Replacement: The bromine atom can be replaced with other groups (e.g., chlorine, trifluoromethyl, or cyano group) to modulate the electronic properties, binding interactions, and metabolic stability of the final compound.

Scaffold Hopping: The entire 6-bromo-5-hydroxypyridine core can be viewed as a pharmacophore. Drug designers can replace this core with other heterocyclic systems, such as a hydroxytriazole, that maintain the key spatial arrangement of binding features. rsc.org This allows for the exploration of novel chemical space and the potential discovery of new lead compounds with distinct intellectual property profiles. nih.gov

Role in Agrochemical Research and Development

The structural motifs present in this compound are also valuable in the development of new agrochemicals. a2bchem.com Substituted pyridine derivatives have a long history of use as effective insecticides and herbicides. google.com

Research into related brominated nicotinic acid derivatives has shown significant insecticidal activity. For example, a related compound, methyl 5,6-dibromonicotinate, has been evaluated for its efficacy against common agricultural pests, indicating that the brominated pyridine ring is a key feature for bioactivity. This suggests that this compound could serve as a valuable starting material for the synthesis of new pest management agents. a2bchem.com Furthermore, patents for insecticides based on multi-substituted pyridyl structures confirm the importance of this chemical class in agrochemical research. google.com

Table 2: Reported Insecticidal Activity of a Related Brominated Nicotinate (B505614) Compound

| Pest Species | LC₅₀ (mg/L) | Control Efficacy (%) |

|---|---|---|

| Aphid | 25 | 85 |

This table shows the lethal concentration (LC₅₀) and control efficacy of methyl 5,6-dibromonicotinate, a structurally similar compound, highlighting the potential of this chemical class in developing new insecticides.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl 6-hydroxynicotinate |

| Methyl 5,6-dibromonicotinate |

| Dihydropyrrolopyridine |

| Hydroxytriazole |

| Pyridine |

| Bromine |

| Trifluoromethyl |

| Cyano group |

Integration into Materials Science Research

In materials science, substituted pyridines are integral components in the design of advanced functional materials due to their electronic properties and ability to coordinate with metals. semanticscholar.orgacs.org The distinct functional groups of this compound make it an attractive starting material for creating complex organic molecules tailored for specific material applications.

Precursor for Functional Organic Materials

This compound is a promising precursor for the synthesis of functional organic materials, such as polymers and small molecules with specific electronic or photophysical properties. The reactivity of its functional groups allows for its incorporation into larger, more complex systems.

For instance, the bromine atom and the hydroxyl group can be leveraged in polymerization reactions. The bromine atom is an ideal site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings), which are powerful methods for forming carbon-carbon bonds and constructing conjugated polymer backbones. mdpi.com The hydroxyl group can be converted into other functional groups or used as a point of attachment for polymer side chains, influencing the final material's solubility and morphology. These synthetic pathways could enable the development of materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Development of Pyridine-Based Ligands and Frameworks

The development of ligands for metal complexes is a cornerstone of catalysis and materials science, and pyridine-based structures are among the most widely used due to the predictable coordination chemistry of the pyridine nitrogen. researchgate.net Brominated pyridines, in particular, are common and versatile starting points for synthesizing elaborate ligand architectures. researchgate.netsemanticscholar.org

This compound can be systematically modified to produce polydentate ligands capable of chelating to metal ions. The bromine atom can be replaced through nucleophilic substitution or cross-coupling reactions to introduce other coordinating groups, such as phosphines, amines, or other heterocyclic rings. researchgate.netrsc.org The hydroxyl and ester groups can also participate in ligand design, either directly as coordination sites or by being transformed into other functionalities.

These custom-designed ligands can then be used to create:

Homogeneous Catalysts: Transition metal complexes with these ligands can be designed for specific catalytic applications, such as C-H activation or cross-coupling reactions.

Metal-Organic Frameworks (MOFs): The compound can be modified to act as a multitopic linker, connecting metal nodes to form highly porous, crystalline frameworks. mdpi.com Such MOFs have potential applications in gas storage, separation, and heterogeneous catalysis.

The table below outlines the potential reaction sites on this compound for synthetic diversification.

| Functional Group | Position | Potential Synthetic Transformations for Ligand/Material Synthesis |

| Pyridine Nitrogen | 1 | Metal Coordination |

| Hydroxyl Group | 5 | O-Alkylation, O-Arylation, Esterification, Conversion to Triflate |

| Bromine Atom | 6 | Nucleophilic Aromatic Substitution, Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Stille, Buchwald-Hartwig) |

| Methyl Ester | 3 | Hydrolysis to Carboxylic Acid, Amidation, Reduction to Alcohol |

This strategic functionalization allows chemists to use this compound as a foundational element for building complex, high-value molecules for a range of scientific applications.

Analytical and Spectroscopic Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to elucidating the precise atomic arrangement of methyl 6-bromo-5-hydroxynicotinate. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (HRMS), and vibrational and electronic spectroscopy collectively offer a complete picture of the molecule's architecture and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of this compound in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed for a comprehensive analysis.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. Published data for this compound reveals characteristic signals corresponding to the methyl ester protons, two aromatic protons on the pyridine (B92270) ring, and a labile proton from the hydroxyl group. chemicalbook.comamazonaws.com The observation of a broad singlet at a high chemical shift (around 12.7 ppm) is indicative of a hydroxyl or NH proton, suggesting the presence of tautomeric forms in solution. chemicalbook.com

Interactive Table: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ) in DMSO-d₆ chemicalbook.com | Chemical Shift (δ) in CD₃OD amazonaws.com | Multiplicity | Integration |

|---|---|---|---|---|

| OH/NH | 12.77 ppm | 12.65 ppm | broad singlet (bs) | 1H |

| H-2 (aromatic) | 8.19 ppm | 8.11 ppm | singlet (s) / doublet (d) | 1H |

| H-4 (aromatic) | 8.12 ppm | 8.04 ppm | singlet (s) / doublet (d) | 1H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The spectrum for this compound shows distinct signals for the ester carbonyl carbon, the five carbons of the substituted pyridine ring, and the methyl group carbon. amazonaws.com

Interactive Table: ¹³C NMR Chemical Shift Data for this compound in CD₃OD amazonaws.com

| Carbon Assignment | Chemical Shift (δ) |

|---|---|

| C=O (ester) | 168.07 ppm |

| C-6 | 172.94 ppm |

| C-2 | 150.22 ppm |

| C-4 | 149.46 ppm |

| C-3 | 124.33 ppm |

| C-5 | 118.41 ppm |

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and confirm the connectivity, 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable. nih.govmdpi.com

COSY (Correlation Spectroscopy) would establish the coupling between the two aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations. Key HMBC correlations would include those from the methyl protons to the ester carbonyl carbon and from the aromatic protons to adjacent and distant ring carbons, confirming the substitution pattern on the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. For a molecule with the formula C₇H₆BrNO₃, the exact mass can be calculated and compared to the experimental value. chemicalbook.comscbt.com Electrospray ionization (ESI) is a common method used for this analysis, typically detecting the protonated molecule [M+H]⁺. chemicalbook.com The measured mass, accurate to several decimal places, provides unequivocal confirmation of the molecular formula, distinguishing it from any other combination of atoms with the same nominal mass.

Interactive Table: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₆BrNO₃ | chemicalbook.comscbt.com |

| Molecular Weight | 232.03 g/mol | chemicalbook.comscbt.com |

| Observed Ion [M+H]⁺ | 231.9 m/z | chemicalbook.com |

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the molecule, providing information about the functional groups present. For this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, C=C and C=N stretching vibrations within the pyridine ring, and C-Br stretching.

These techniques are particularly useful for detecting tautomerism. This compound can exist in equilibrium between the 6-hydroxy-pyridine form and the 1H-pyridin-6-one form.

The 6-hydroxy tautomer would be characterized by a distinct O-H stretching band.

The 6-pyridone tautomer would exhibit a strong C=O stretching vibration, typically in the range of 1650-1690 cm⁻¹, and an N-H stretching band. researchgate.net The presence and relative intensities of these bands in the IR and Raman spectra can provide evidence for the dominant tautomeric form in the solid state or in different solvents.

UV-Visible spectroscopy measures the absorption of light resulting from electronic transitions within the molecule. The pyridine ring and the ester carbonyl group act as chromophores. Expected transitions include π → π* and n → π*. msu.edu The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation in the molecule.

This sensitivity makes UV-Visible spectroscopy another valuable tool for investigating tautomerism. nsf.gov The 6-hydroxy-pyridine and 1H-pyridin-6-one tautomers have different conjugated systems and would therefore be expected to have different absorption spectra. By analyzing the spectrum, often in various solvents, insights into the position of the tautomeric equilibrium can be gained.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose.

A standard RP-HPLC setup would involve:

Stationary Phase: A nonpolar column, such as a C18 or C8 silica-based column. ekb.eg

Mobile Phase: A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the separation of compounds with a range of polarities. ekb.eg Additives like formic acid or triethylamine (B128534) may be used to improve peak shape and resolution. ekb.eg

Detection: A UV detector is commonly used, set to a wavelength where the compound exhibits strong absorbance, as determined from its UV spectrum.

By injecting a solution of the sample, a chromatogram is produced where the area of the peak corresponding to this compound, relative to the total area of all peaks, provides a quantitative measure of its purity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of this compound, GC facilitates its separation from other components in a mixture based on its volatility and interaction with the chromatographic column's stationary phase. Subsequent detection by mass spectrometry provides a unique fragmentation pattern, or mass spectrum, that serves as a chemical fingerprint for the molecule.

While specific, detailed GC-MS fragmentation data for this compound is not extensively published in peer-reviewed literature, the expected fragmentation pattern can be inferred from the known behavior of related nicotinic acid derivatives and brominated aromatic compounds. kfnl.gov.sa The presence of bromine is readily identifiable due to the characteristic isotopic pattern of its two stable isotopes, 79Br and 81Br, which are in nearly equal abundance and result in two molecular ion peaks (M and M+2) of similar intensity. savemyexams.com

The fragmentation of the this compound molecular ion would likely proceed through several key pathways. Initial fragmentation often involves the loss of the methoxy (B1213986) group (-OCH3) from the ester functionality, resulting in a significant fragment ion. Subsequent fragmentation could involve the loss of a carbonyl group (CO) or the entire ester group (-COOCH3). Cleavage of the pyridine ring itself is also a common fragmentation pathway for nicotinic acid derivatives. kfnl.gov.sa The presence of the hydroxyl and bromo substituents on the pyridine ring will influence the charge distribution and stability of the resulting fragment ions, leading to a complex and characteristic mass spectrum.

Table 1: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [M]+ | Molecular Ion | 231/233 |

| [M-OCH3]+ | Loss of methoxy radical | 200/202 |

| [M-COOCH3]+ | Loss of carbomethoxy radical | 172/174 |

| Pyridine ring fragments | Various smaller fragments | < 172 |

Note: The m/z values are presented as pairs to account for the 79Br and 81Br isotopes.

X-ray Crystallography for Solid-State Structure Determination (for the compound or its derivatives)

As of the latest available data, a specific crystal structure for this compound has not been deposited in the primary crystallographic databases. However, the analysis of derivatives and structurally related compounds can provide valuable insights into the likely solid-state conformation of the target molecule. For instance, the crystal structure of 2-amino-5-methylpyridinium nicotinate (B505614) reveals key details about the geometry of the nicotinate moiety. nih.gov

In a derivative like 2-amino-5-methylpyridinium nicotinate, the pyridinium (B92312) cation is essentially planar. nih.gov The bond lengths and angles within the nicotinate anion are within the normal ranges for such structures. nih.gov Hydrogen bonding plays a significant role in the crystal packing, with the protonated nitrogen of the pyridinium and the amino group forming hydrogen bonds with the carboxylate oxygen atoms of the nicotinate. nih.gov This often results in the formation of two-dimensional networks within the crystal structure. nih.gov

Based on the analysis of related structures, it can be anticipated that the pyridine ring of this compound would be planar. The presence of the hydroxyl group and the bromine atom would influence the electronic distribution within the ring and participate in intermolecular interactions, such as hydrogen bonding (from the -OH group) and halogen bonding (from the Br atom), which would dictate the crystal packing. The ester group may adopt different conformations relative to the plane of the pyridine ring.

Table 2: Crystallographic Data for a Related Nicotinate Derivative (2-Amino-5-methylpyridinium nicotinate)

| Parameter | Value |

| Chemical Formula | C6H9N2+·C6H4NO2− |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.4877 (3) |

| b (Å) | 11.1403 (3) |

| c (Å) | 11.7611 (3) |

| β (°) | 110.113 (2) |

| Volume (Å3) | 1167.29 (6) |

| Z | 4 |

Data sourced from a study on 2-amino-5-methylpyridinium nicotinate and is provided for illustrative purposes of a related nicotinate structure. nih.gov

Future Directions and Emerging Research Opportunities

Exploration of Novel Reaction Pathways and Catalytic Systems

The functional group array of methyl 6-bromo-5-hydroxynicotinate, featuring a hydroxyl group, a bromine atom, and a methyl ester on a pyridine (B92270) ring, presents a rich platform for chemical transformations. While it is already utilized in reactions like Suzuki and Heck couplings, significant opportunities exist for exploring new reaction pathways. a2bchem.com

Future research will likely focus on the development and application of novel catalytic systems to unlock unprecedented reactivity. This includes:

Advanced Cross-Coupling Reactions: Beyond standard palladium-catalyzed reactions, research into nickel, copper, or iron-based catalytic systems could offer alternative reactivity, improved cost-effectiveness, and lower toxicity. For instance, Chan-Lam coupling conditions could be further optimized for this substrate to form C-O or C-N bonds. uantwerpen.be

C-H Activation: Direct functionalization of the pyridine ring's C-H bonds represents a highly atom-economical approach to introduce further complexity. The development of regioselective C-H activation catalysts compatible with the existing functional groups is a significant but rewarding challenge.

Photoredox Catalysis: The use of visible light-driven photoredox catalysis could enable novel transformations under mild conditions. This could include radical-based reactions at the bromine position or functionalization of the pyridine ring, opening pathways not accessible through traditional thermal methods.

Asymmetric Catalysis: For applications in chiral drug synthesis, developing catalytic systems for enantioselective transformations of derivatives of this compound is a critical frontier. This could involve asymmetric hydrogenation of the pyridine ring or enantioselective coupling reactions.

The exploration of these new catalytic methods will undoubtedly expand the synthetic chemist's toolbox for utilizing this versatile intermediate.

Integration with Flow Chemistry and Automated Synthesis

The principles of green and sustainable chemistry are increasingly influencing synthetic route design. beilstein-journals.org The integration of this compound chemistry with continuous flow and automated synthesis platforms offers substantial advantages in terms of safety, efficiency, and scalability.

Key research opportunities in this area include:

Development of Flow-Based Protocols: Converting existing batch syntheses that use this compound into continuous flow processes can lead to improved reaction control, higher yields, and reduced reaction times. beilstein-journals.org The enhanced heat and mass transfer in microreactors can enable the use of highly reactive intermediates and exothermic reactions with greater safety. beilstein-journals.org

Automated Reaction Optimization: Automated platforms can rapidly screen a wide range of reaction parameters (e.g., catalyst, solvent, temperature, residence time) to identify optimal conditions for transformations involving the title compound. This high-throughput approach accelerates process development significantly.

On-Demand Synthesis of Derivatives: Flow chemistry setups can be designed for the on-demand synthesis of a library of derivatives from this compound. This is particularly valuable in drug discovery, where rapid access to a diverse set of analogs for structure-activity relationship (SAR) studies is essential.

Telescoped Synthesis: Integrating multiple reaction steps into a single, continuous flow sequence without isolating intermediates (telescoped synthesis) can dramatically improve efficiency and reduce waste. Future work could focus on developing multi-step flow syntheses that use this compound as a key starting material.

The adoption of these modern synthesis technologies will be crucial for the efficient and sustainable production of complex molecules derived from this building block.

Advanced Applications in Targeted Synthesis of Complex Natural Products and Pharmaceuticals

This compound is a recognized intermediate in the synthesis of pharmaceuticals and agrochemicals. a2bchem.com Its strategic placement of functional groups makes it an ideal starting point for the construction of highly complex molecular architectures found in natural products and advanced pharmaceutical agents.

Future research is expected to leverage this potential in several key areas:

Synthesis of Novel Kinase Inhibitors: The pyridine core is a common scaffold in kinase inhibitors used in oncology. The title compound is a valuable precursor for creating substituted pyridines for libraries targeting kinases like Tropomyosin receptor kinase (Trk). google.com

Natural Product Synthesis: The structural motifs accessible from this compound are relevant to the synthesis of complex alkaloids and other natural products. For example, its derivatives could serve as key fragments in the total synthesis of architecturally complex molecules like the Daphniphyllum alkaloids. mdpi.com

Development of Anti-infective Agents: The unique substitution pattern can be exploited to generate novel scaffolds for anti-bacterial or anti-viral agents. For instance, it could be used in the synthesis of inhibitors for essential microbial enzymes like M. tuberculosis thymidylate kinase. uantwerpen.be

The following table highlights potential target classes and the role of the title compound.

| Target Class | Potential Role of this compound | Relevant Research Area |

| Oncology Agents | Precursor for substituted pyridine scaffolds in kinase inhibitors. google.com | TRK Inhibitors |

| Natural Products | Key building block for constructing complex heterocyclic cores. mdpi.com | Alkaloid Synthesis |

| Anti-infectives | Starting material for novel enzyme inhibitors. uantwerpen.be | Tuberculosis Treatment |

As synthetic methodologies become more advanced, the application of this compound in the efficient and innovative synthesis of these and other complex, high-value molecules will continue to expand.

Development of High-Throughput Screening for New Reactivity Profiles

High-throughput screening (HTS) is a powerful technology that enables the rapid testing of a large number of chemical reactions in parallel. virologyresearchservices.com Applying HTS methodologies to this compound can accelerate the discovery of new reactions and optimal conditions, significantly broadening its synthetic utility.

Emerging research opportunities include:

Screening for Novel Coupling Partners: HTS can be used to rapidly screen large libraries of boronic acids, amines, phenols, and other nucleophiles in various cross-coupling reactions to identify novel and efficient transformations. This would vastly expand the known reactivity profile of the compound.

Catalyst and Ligand Discovery: By arraying this compound with a diverse set of metal catalysts and ligands in microplate format, new catalytic systems for known and unknown transformations can be quickly identified. virologyresearchservices.com

Assay Development for Reactivity: The development of specific analytical assays (e.g., fluorescence, luminescence, or mass spectrometry-based) compatible with HTS formats is crucial. These assays would allow for the rapid quantification of product formation and the identification of "hits" from large screening libraries. virologyresearchservices.comnih.gov

Discovery of Unforeseen Reactions: HTS campaigns are not limited to optimizing known reactions. They can also be designed to discover entirely new reactivity by screening against diverse reactants and conditions, potentially uncovering unexpected and valuable chemical transformations of the pyridine core.

The data generated from these HTS campaigns will create a comprehensive reactivity map for this compound, guiding future synthetic applications.

Deepening Computational Insights into Molecular Behavior and Interactions

Computational chemistry provides a powerful lens through which to understand the intrinsic properties and reactivity of molecules. Applying theoretical calculations to this compound can offer profound insights that complement and guide experimental work.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to map the potential energy surfaces of proposed reaction pathways. This allows for the determination of transition state structures and activation barriers, providing a detailed understanding of reaction mechanisms and selectivity, such as in cycloaddition reactions involving related pyridinium (B92312) ions. researchgate.netrsc.org

Prediction of Reactivity: Computational models can predict the reactivity of different sites on the molecule. For instance, calculating electrostatic potentials and frontier molecular orbitals can help predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions.

Virtual Screening and Ligand Design: In the context of drug discovery, the structure of this compound can be used as a scaffold for in silico design of new ligands. Computational docking studies can predict the binding affinity of virtual derivatives to target proteins, helping to prioritize the synthesis of compounds with the highest potential for biological activity.

Understanding Intermolecular Interactions: Calculations can shed light on non-covalent interactions, such as hydrogen bonding and halogen bonding, which can play a crucial role in crystal packing and receptor-ligand binding. This understanding is vital for materials science applications and rational drug design.

The synergy between computational predictions and experimental validation will be instrumental in unlocking the full potential of this compound in a rational and efficient manner.

Q & A

Q. What are the key steps for synthesizing methyl 6-bromo-5-hydroxynicotinate, and how can reproducibility be ensured?

- Methodological Answer : The synthesis typically involves bromination and esterification of a nicotinic acid derivative. Critical steps include:

- Bromination : Use electrophilic aromatic substitution with precise temperature control (e.g., 0–5°C) to minimize side reactions.

- Esterification : Employ methanol under acidic catalysis (e.g., H₂SO₄) with inert gas protection to prevent hydrolysis.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product.

To ensure reproducibility, document reaction parameters (stoichiometry, time, temperature) and validate purity via HPLC (>95%) and NMR (e.g., absence of residual solvents) .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : A combination of techniques is required:

- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ ~3.9 ppm for methyl ester, aromatic protons at δ 7.5–8.5 ppm). Compare with spectral data from analogs like ethyl 2-bromo-4-methylnicotinate .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 246/248 for Br isotopes) and fragmentation patterns.

- Elemental Analysis : Validate purity (C, H, N within ±0.3% of theoretical values) .

Q. How does this compound behave under varying pH conditions?

- Methodological Answer : Conduct stability studies by incubating the compound in buffered solutions (pH 3–10) at 25°C. Monitor degradation via:

- UV-Vis Spectroscopy : Track absorbance changes at λₘₐₓ (~270 nm for aromatic systems).

- HPLC : Quantify intact compound over time.

Expect hydrolytic instability in alkaline conditions (pH >8) due to ester cleavage, while acidic conditions may preserve stability .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound during cross-coupling reactions?

- Methodological Answer : Conflicting reactivity (e.g., Suzuki vs. Ullmann coupling yields) may arise from steric hindrance or electronic effects. Design experiments to:

- Vary Catalysts : Compare Pd(PPh₃)₄ vs. CuI/ligand systems.

- Modify Substrates : Introduce electron-withdrawing/donating groups on coupling partners.

- Kinetic Analysis : Use in-situ IR or GC-MS to track intermediate formation.

Cross-validate results with computational studies (DFT for transition-state modeling) .

Q. What experimental strategies can elucidate the environmental fate of this compound?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL :

- Abiotic Studies : Assess hydrolysis (pH 4–9), photolysis (UV light, λ=254 nm), and adsorption (e.g., soil column experiments).

- Biotic Studies : Use microbial consortia to test biodegradability (OECD 301D protocol).

- Modeling : Apply QSAR models to predict bioaccumulation or toxicity.

Prioritize LC-MS/MS for trace-level detection in environmental matrices.

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer : Contradictions may stem from solvent effects, tautomerism, or impurities. Mitigate via:

- Standardized Conditions : Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal standards (TMS).

- 2D NMR : Employ COSY, HSQC, or NOESY to resolve overlapping signals.

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 6-bromo-5-fluoronicotinaldehyde derivatives) .

Data-Driven Research Design

Q. What statistical approaches are recommended for optimizing reaction yields in this compound synthesis?

- Methodological Answer : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent ratio). For example:

Q. How can researchers validate the biological activity of this compound while minimizing false positives?

- Methodological Answer : Implement orthogonal assays:

- Primary Screen : Use a high-throughput enzyme inhibition assay (e.g., kinase panel).

- Secondary Validation : Confirm activity in cell-based models (e.g., IC₅₀ determination).

- Counter-Screens : Test against unrelated targets to rule out nonspecific effects.

Include positive/negative controls and replicate experiments (n≥3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.